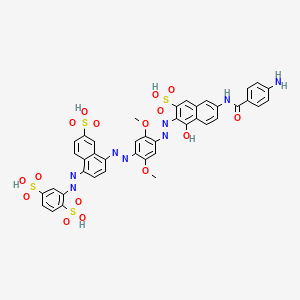
1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)- is a complex organic compound known for its vibrant color and extensive use in dyeing processes. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)- involves multiple steps, starting with the diazotization of 4-aminobenzoyl, followed by coupling reactions with various aromatic compounds. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the azo groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for oxidation, reducing agents like sodium dithionite for reduction, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques to visualize and quantify chemical reactions.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)- involves its interaction with molecular targets through the azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its vivid color. The compound can also form complexes with metal ions, enhancing its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedisulfonic acid, 4-[[4-[(4-amino-2,5-dimethylphenyl)azo]-2,5-dimethylphenyl]azo]-: Similar in structure but with different substituents on the aromatic rings.
Disodium 7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate: Another azo dye with similar functional groups but different overall structure.
Uniqueness
1,4-Benzenedisulfonic acid, 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
74082-18-1 |
|---|---|
Molekularformel |
C41H32N8O16S4 |
Molekulargewicht |
1021.0 g/mol |
IUPAC-Name |
2-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C41H32N8O16S4/c1-64-35-20-33(47-49-39-38(69(61,62)63)16-22-15-24(7-10-27(22)40(39)50)43-41(51)21-3-5-23(42)6-4-21)36(65-2)19-32(35)46-45-31-13-12-30(28-11-8-25(17-29(28)31)66(52,53)54)44-48-34-18-26(67(55,56)57)9-14-37(34)68(58,59)60/h3-20,50H,42H2,1-2H3,(H,43,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63) |
InChI-Schlüssel |
WZUZDACYYBBZMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)OC)N=NC5=C(C=C6C=C(C=CC6=C5O)NC(=O)C7=CC=C(C=C7)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


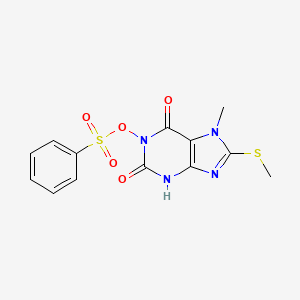
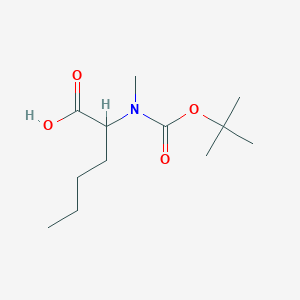
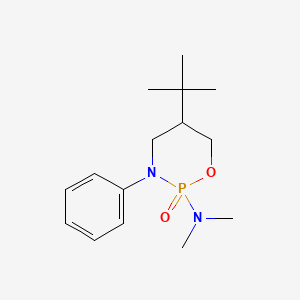

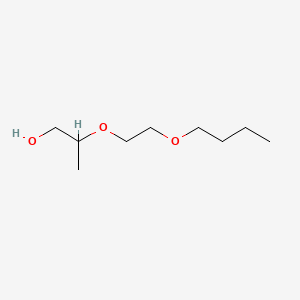

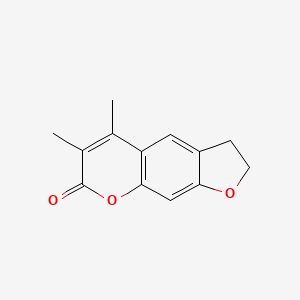
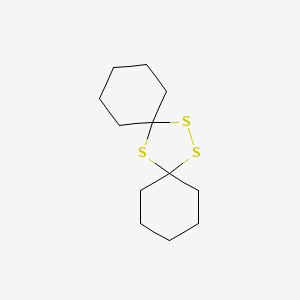


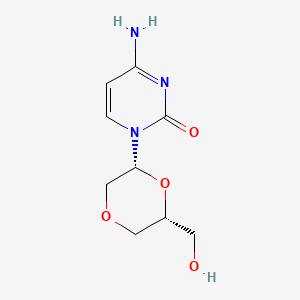

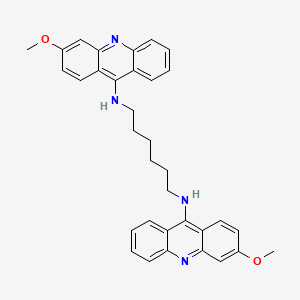
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)
